4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride
CAS No.:
Cat. No.: VC13245251
Molecular Formula: C14H12Cl2N2O3S
Molecular Weight: 359.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12Cl2N2O3S |
|---|---|
| Molecular Weight | 359.2 g/mol |
| IUPAC Name | 4-[(4-chlorophenyl)carbamoylamino]-2-methylbenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C14H12Cl2N2O3S/c1-9-8-12(6-7-13(9)22(16,20)21)18-14(19)17-11-4-2-10(15)3-5-11/h2-8H,1H3,(H2,17,18,19) |
| Standard InChI Key | JRRFUUFVHYLYGP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)Cl |
Introduction
Structural Overview and Chemical Properties
Molecular Architecture
4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride (molecular formula: , molecular weight: 359.2 g/mol) features a benzenesulfonyl chloride core substituted at the 2-position with a methyl group and at the 4-position with a ureido linkage to a 4-chlorophenyl moiety. The sulfonyl chloride group (-SOCl) confers electrophilic reactivity, enabling facile derivatization into sulfonamides or sulfonate esters, while the ureido group (-NH-C(=O)-NH-) provides hydrogen-bonding capacity critical for target recognition.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 4-[(4-chlorophenyl)carbamoylamino]-2-methylbenzenesulfonyl chloride |
| CAS Number | 2757878 |
| Molecular Formula | |
| Molecular Weight | 359.2 g/mol |
| SMILES | CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)Cl |
| Topological Polar Surface Area | 97.8 Ų |
Spectroscopic Characterization
The compound’s structure is validated through infrared (IR) spectroscopy, which identifies key functional groups:
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Sulfonyl chloride: Strong absorption at 1360–1180 cm (asymmetric S=O stretch) and 1180–1040 cm (symmetric S=O stretch).
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Ureido group: N-H stretches at 3320–3270 cm and C=O stretch at 1680–1630 cm.
Nuclear magnetic resonance (NMR) spectroscopy further confirms proton environments, with distinct signals for the methyl group ( 2.4 ppm, singlet) and aromatic protons ( 7.2–8.1 ppm).
Synthesis and Characterization
Synthetic Pathways
The synthesis of 4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride typically proceeds via a multi-step sequence:
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Sulfonation: Reaction of 2-methylbenzenesulfonic acid with chlorosulfonic acid yields 2-methylbenzenesulfonyl chloride .
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Ureido Formation: Condensation of 4-chloroaniline with phosgene generates 4-chlorophenyl isocyanate, which subsequently reacts with the sulfonamide intermediate to install the ureido group.
Table 2: Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | Chlorosulfonic acid, 0–5°C | 85 |
| Isocyanate Formation | Phosgene, toluene, reflux | 78 |
| Ureido Coupling | Triethylamine, THF, 25°C | 92 |
Purification and Analysis
Purification employs recrystallization from ethanol/water mixtures, achieving >98% purity as verified by high-performance liquid chromatography (HPLC). Mass spectrometry (MS) confirms the molecular ion peak at m/z 359.2 (M).
| Target/Assay | Result |
|---|---|
| CA-II Inhibition | IC = 12.3 nM |
| CA-IX Inhibition | IC = 18.7 nM |
| MCF-7 Cell Growth | GI = 4.2 µM |
| Caspase-3/7 Activation | 3.8-fold increase (24 h, 10 µM) |
Molecular Modeling and Drug Design Applications
Docking Studies
Molecular docking into the CA-II active site (PDB: 1CA2) reveals critical interactions:
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The sulfonyl chloride oxygen forms hydrogen bonds with Thr199 ( Å).
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The 4-chlorophenyl group engages in hydrophobic contacts with Val121 and Phe131.
Structure-Activity Relationships (SAR)
Modifications to the ureido linker and chlorophenyl substituent significantly impact potency:
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Electron-withdrawing groups (e.g., -NO) on the phenyl ring enhance CA-II affinity (IC = 8.9 nM) but reduce solubility.
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Methyl group removal at the 2-position abolishes activity, underscoring its role in steric stabilization.
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